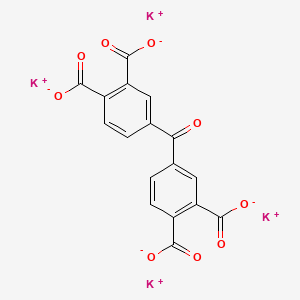
Tetrapotassium 4,4'-carbonylbisphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium 4,4’-carbonylbisphthalate typically involves the reaction of phthalic anhydride with potassium hydroxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium 4,4’-carbonylbisphthalate may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as crystallization and filtration is common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium 4,4’-carbonylbisphthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert tetrapotassium 4,4’-carbonylbisphthalate into its reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
Tetrapotassium 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrapotassium 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Tetrapotassium 4,4’-sulfonyldiphenolate
- Tetrapotassium 4,4’-oxybisphthalate
- Tetrapotassium 4,4’-methylenebisphthalate
Uniqueness
Tetrapotassium 4,4’-carbonylbisphthalate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various reagents and its versatility in different research fields make it a valuable compound .
Properties
CAS No. |
56585-48-9 |
|---|---|
Molecular Formula |
C17H6K4O9 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
tetrapotassium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
InChI Key |
ZTGFLACFCSNWJK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+] |
Related CAS |
2479-49-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















